Home > Products > Screening Compounds P34826 > Salmeterol xinafoate
Salmeterol xinafoate - 94749-08-3

Salmeterol xinafoate

Catalog Number: EVT-281531
CAS Number: 94749-08-3
Molecular Formula: C36H45NO7
Molecular Weight: 603.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Salmeterol Xinafoate is the xinafoate salt of Salmeterol, a potent and selective long-acting β2-adrenoceptor agonist (LABA). [] It is commonly employed in scientific research as a model compound to study LABAs, particularly in the context of pulmonary drug delivery and formulation. [, ]

Source and Classification

Salmeterol xinafoate is classified as a pharmaceutical compound and is derived from salmeterol, which itself is synthesized through various chemical processes involving specific intermediates. It is typically administered via inhalation, allowing for direct action on the bronchial tissues.

Synthesis Analysis

The synthesis of salmeterol xinafoate involves several key steps:

  1. Starting Materials: The synthesis begins with 4-phenyl-1-butanol and 1,6-dibromohexane as primary reactants.
  2. Reactions:
    • The initial reaction produces an intermediate compound by reacting 4-phenyl-1-butanol with 1,6-dibromohexane in the presence of a base and a phase transfer catalyst.
    • This intermediate undergoes further transformations, including debenzylation and reduction, to yield salmeterol.
    • Finally, salmeterol is converted into its xinafoate salt by reacting it with xinafoic acid in a polar organic solvent like methanol at temperatures ranging from 20 °C to 30 °C for about 1.5 hours .
  3. Purification: The final product undergoes purification processes involving crystallization from suitable solvents to achieve high purity and yield.
Molecular Structure Analysis

Salmeterol xinafoate has a complex molecular structure characterized by the following:

  • Molecular Formula: C21_{21}H29_{29}N1_{1}O4_{4}
  • Molecular Weight: Approximately 373.46 g/mol
  • Structural Features:
    • The molecule features a long hydrocarbon chain that enhances its lipophilicity.
    • It contains multiple functional groups including hydroxyl, ether, and amine moieties which are crucial for its biological activity.

The three-dimensional conformation of salmeterol xinafoate allows it to effectively bind to β2-adrenoceptors, facilitating its action as a bronchodilator .

Chemical Reactions Analysis

Salmeterol xinafoate participates in several chemical reactions:

  1. Formation of Salmeterol: The initial reactions involve the formation of salmeterol from its precursors through nucleophilic substitutions and reductions.
  2. Salt Formation: The conversion of salmeterol to salmeterol xinafoate involves an acid-base reaction where salmeterol reacts with xinafoic acid.
  3. Degradation Pathways: In biological systems, salmeterol undergoes metabolic transformations primarily in the liver, where it is hydroxylated and conjugated, affecting its pharmacokinetics .
Mechanism of Action

Salmeterol xinafoate acts primarily as an agonist at β2-adrenoceptors located in the smooth muscle of the airways:

  • Binding Affinity: It binds selectively to β2-adrenoceptors, leading to activation of adenylate cyclase and increased levels of cyclic adenosine monophosphate (cAMP).
  • Physiological Effects: Elevated cAMP levels result in relaxation of bronchial smooth muscle, leading to bronchodilation. This effect can last for up to 12 hours after administration.
  • Onset of Action: Initial bronchodilation can occur within 30 minutes post-inhalation, making it effective for managing acute exacerbations of asthma .
Physical and Chemical Properties Analysis

Salmeterol xinafoate exhibits several important physical and chemical properties:

  • Appearance: It typically appears as a white crystalline powder.
  • Solubility: Salmeterol xinafoate is soluble in methanol and ethanol but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture to maintain its efficacy.

These properties are critical for formulating effective inhalation therapies .

Applications

Salmeterol xinafoate has significant applications in clinical settings:

  1. Asthma Management: It is used as a maintenance treatment for patients with asthma, particularly those who experience frequent symptoms or nighttime awakenings due to bronchoconstriction.
  2. Chronic Obstructive Pulmonary Disease Treatment: It helps improve lung function and reduce exacerbations in patients with chronic obstructive pulmonary disease.
  3. Combination Therapies: Salmeterol is often combined with corticosteroids like fluticasone propionate to enhance therapeutic efficacy by providing both bronchodilation and anti-inflammatory effects.
Pharmacological Profile of Salmeterol Xinafoate

Pharmacological Classification and Molecular Structure

Long-Acting Beta-2 Adrenergic Receptor Agonist Classification

Salmeterol xinafoate is classified pharmacologically as a long-acting beta-2 adrenergic receptor agonist (LABA). It is indicated for maintenance therapy in reversible obstructive airway diseases, including asthma and chronic obstructive pulmonary disease, due to its sustained bronchodilatory effects exceeding 12 hours post-administration. This extended duration differentiates it structurally and functionally from short-acting beta-2 agonists, which typically provide relief for 4–6 hours. Salmeterol xinafoate is never administered as monotherapy for asthma due to established risks; it is exclusively used alongside inhaled corticosteroids for inflammatory control [4] [7].

Structural Analysis: Saligenin Moiety and Lipophilic Side Chain

Salmeterol xinafoate (chemical name: 4-Hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol 1-hydroxy-2-naphthalenecarboxylic acid salt) comprises two critical components:

  • Saligenin-derived "head": A hydrophilic region structurally analogous to salbutamol, facilitating beta-2 adrenergic receptor engagement [10].
  • Lipophilic "tail": A long aliphatic chain featuring a phenylbutoxyhexyl group (molecular formula: C25H37NO4 for the free base). This moiety confers extreme lipophilicity (log P = 3.82), enabling membrane partitioning and prolonged receptor residency [5] [8].

The xinafoate counterion (1-hydroxy-2-naphthoic acid) enhances solubility in pharmaceutical formulations without altering pharmacological activity [1] [9].

Comparative Structural Analysis with Short-Acting Beta-2 Agonists (e.g., Salbutamol)

Table 1: Structural and Pharmacokinetic Comparison with Salbutamol

FeatureSalmeterolSalbutamol
Core StructureSaligenin head + lipophilic tailSaligenin head only
Molecular Weight603.76 g/mol (xinafoate salt)239.31 g/mol
Beta-2 Selectivity Ratio50,000:1650:1
Receptor Binding KineticsQuasi-irreversible (exosite binding)Reversible competitive binding
Duration of Action>12 hours4–6 hours
LipophilicityHigh (rapid membrane diffusion)Low (limited membrane retention)

Salmeterol’s 10-fold higher potency and 50,000:1 beta-2/beta-1 selectivity ratio (vs. salbutamol’s 650:1) minimize cardiac beta-1 adrenergic receptor activation. The lipophilic tail enables depot formation in pulmonary membranes, facilitating sustained receptor access [4] [6] [10].

Mechanism of Action

Beta-2 Adrenergic Receptor Activation and Exosite Binding Dynamics

Salmeterol engages beta-2 adrenergic receptors via a two-site binding model:

  • Active site binding: The saligenin head reversibly occupies the orthosteric site, inducing receptor activation and G-protein coupling.
  • Exosite anchoring: The lipophilic side chain binds adjacent "exosite" domains (leucine residues) within the receptor’s fourth transmembrane domain. This anchors salmeterol near the active site, enabling repeated receptor interactions even after dissociation [6].

Biophysical studies confirm quasi-irreversible binding:

  • Dissociation half-life from exosite: 8–14 hours
  • Survives extensive membrane washing/gradient purification
  • Antagonist co-administration during pretreatment does not block subsequent activation, confirming exosite independence from orthosteric occupancy [6] [8].

Intracellular Signaling Pathways: cAMP-Mediated Smooth Muscle Relaxation

Beta-2 receptor activation by salmeterol initiates a G protein (Gs)-adenylyl cyclase cascade:

  • Gs protein coupling activates adenylyl cyclase, increasing cytosolic cyclic adenosine monophosphate (cAMP) synthesis.
  • cAMP activates protein kinase A (PKA), phosphorylating:
  • Myosin light chain kinase → inactivation → reduced actin-myosin cross-bridging
  • Calcium-activated potassium channels → hyperpolarization → decreased intracellular Ca2+
  • Bronchial smooth muscle relaxation ensues, dilating airways within 15 minutes (onset) and persisting >12 hours [4] [6].

Table 2: Key Signaling Molecules in Salmeterol-Induced Bronchodilation

Signaling ComponentRoleFunctional Outcome
Gs proteinActivates adenylyl cyclase↑ cAMP production
cAMPAllosteric activator of PKAKinase phosphorylation cascade
Protein Kinase APhosphorylates MLCK and K+ channelsSmooth muscle relaxation
Myosin Light Chain KinaseInactivated → reduced actin-myosin ATPaseDecreased contractile force

Anti-Inflammatory Mechanisms: Mast Cell Mediator Suppression

Beyond bronchodilation, salmeterol exhibits non-bronchodilator activities via beta-2 receptors on immune cells:

  • Mast cell stabilization: Suppresses IgE-dependent release of:
  • Histamine (76% inhibition at 10nM)
  • Leukotrienes (LTC4, LTD4)
  • Prostaglandin D2
  • Granulocyte-macrophage colony-stimulating factor (GM-CSF) [2] [10].
  • Macrophage modulation: Inhibits TNF-α and chemokine release, reducing neutrophil recruitment.
  • Epithelial cells: Attenuates cytokine-induced vascular cell adhesion molecule expression.

These effects arise from cAMP-mediated suppression of calcium influx and vesicular fusion, preventing degranulation. However, anti-inflammatory potency is significantly lower than inhaled corticosteroids, necessitating co-administration for comprehensive asthma control [2] [3] [10].

Properties

CAS Number

94749-08-3

Product Name

Salmeterol xinafoate

IUPAC Name

2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol;1-hydroxynaphthalene-2-carboxylic acid

Molecular Formula

C36H45NO7

Molecular Weight

603.7 g/mol

InChI

InChI=1S/C25H37NO4.C11H8O3/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21;12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2;1-6,12H,(H,13,14)

InChI Key

XTZNCVSCVHTPAI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O

Synonyms

salmeterol
salmeterol xinafoate
Serevent
Xinafoate, Salmeterol

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)CCCCOCCCCCC[NH2+]CC(C2=CC(=C(C=C2)O)CO)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.